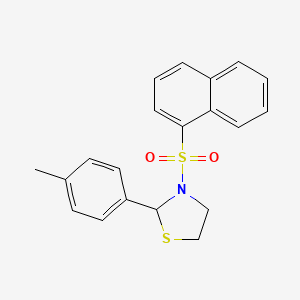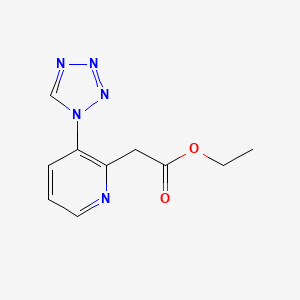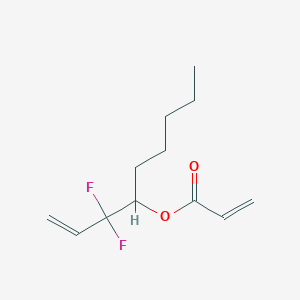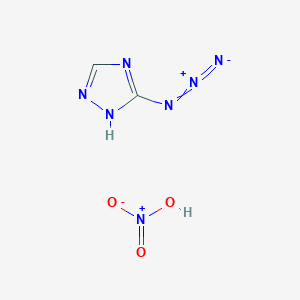
Phosphinic acid, 3-quinolinyl-, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, 3-quinolinyl-, butyl ester is an organophosphorus compound that features a phosphinic acid moiety bonded to a quinoline ring and a butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, 3-quinolinyl-, butyl ester typically involves the esterification of phosphinic acids with alcohols. One common method is the esterification of phosphinic acids with butanol in the presence of a catalyst such as butylmethylimidazolium hexafluorophosphate ([bmim][PF6]). This reaction can be carried out under microwave-assisted conditions to achieve high yields .
Industrial Production Methods
Industrial production of phosphinic acid esters often involves the use of polymer-supported reagents to facilitate the separation and purification processes. These methods can include the use of polymer-supported phosphoric, phosphonic, and phosphinic acids, which offer advantages in terms of selectivity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, 3-quinolinyl-, butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Substitution: The ester group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, trimethylsilyl halides.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular iodine.
Substitution: Alkyl or aryl halides, triethylamine.
Major Products
Hydrolysis: Phosphinic acid and butanol.
Oxidation: Phosphonic acids.
Substitution: Various alkyl or aryl phosphinic acid esters.
Aplicaciones Científicas De Investigación
Phosphinic acid, 3-quinolinyl-, butyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of phosphinic acid, 3-quinolinyl-, butyl ester involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Phosphinic acid, 3-quinolinyl-, butyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have similar structures but differ in their oxidation states and reactivity.
Phosphoric acids: These compounds have three ionization equilibria and are commonly used in various industrial applications.
Phosphinates: These compounds are often used as intermediates in organic synthesis and have similar biological activities.
The uniqueness of this compound lies in its specific combination of a quinoline ring and a butyl ester group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
821009-69-2 |
|---|---|
Fórmula molecular |
C13H15NO2P+ |
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
butoxy-oxo-quinolin-3-ylphosphanium |
InChI |
InChI=1S/C13H15NO2P/c1-2-3-8-16-17(15)12-9-11-6-4-5-7-13(11)14-10-12/h4-7,9-10H,2-3,8H2,1H3/q+1 |
Clave InChI |
RRLBSVLCIBFILV-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[P+](=O)C1=CC2=CC=CC=C2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


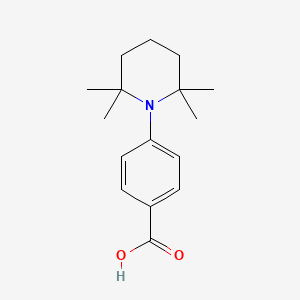
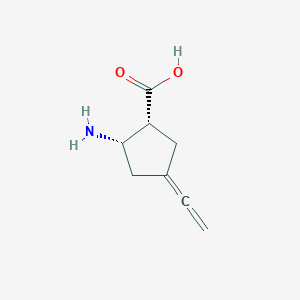


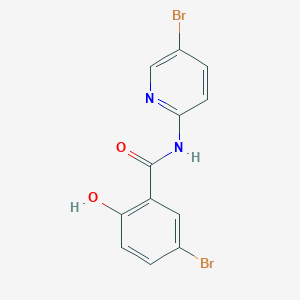
![3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B14221665.png)
![N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea](/img/structure/B14221666.png)
![1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14221676.png)
![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)
